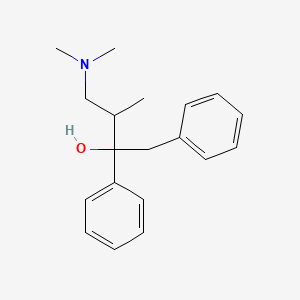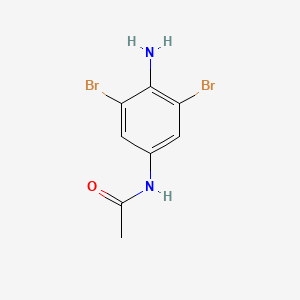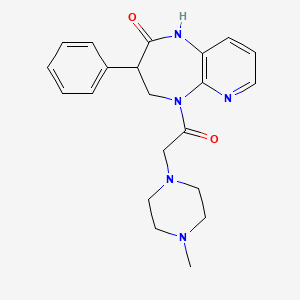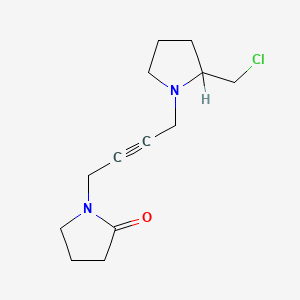
4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol
Overview
Description
4-(Dimethylamino)pyridine (DMAP) is a derivative of pyridine and is a white solid. It is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular structure of DMAP is C7H10N2. It has a molar mass of 122.17 g/mol .Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg. It has an acidity (pKa) of 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) .Scientific Research Applications
Chemical Reactions and Properties
Studies have explored the chemical behavior of 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol and related compounds. Casy et al. (1966) found that acid-catalyzed elimination of these compounds results in the formation of corresponding but-1-enes, while base-catalyzed elimination of 2-chloro derivatives leads to a mixture of fragmentation products (Casy, Myers, & Pocha, 1966). Similarly, Casy and Pocha (1967) observed the production of all four possible elimination products when 1,2-diphenyl-4-dimethylaminobutan-2-ol was dehydrated (Casy & Pocha, 1967). Casy, Hassan, and Parulkar (1969) also reported that cyanogen bromide treatment of these compounds results in fragmentation reactions (Casy, Hassan, & Parulkar, 1969).
Synthesis and Derivatives
Research by Terada (1966) focused on the synthesis of derivatives of these compounds through Grignard reactions and subsequent transformations (Terada, 1966). Additionally, Omel’kov, Fedorov, and Stepanov (2019) synthesized new derivatives with potential antituberculosis activity, highlighting the compound's utility in medicinal chemistry (Omel’kov, Fedorov, & Stepanov, 2019).
Stereochemistry and Configurations
The study of stereochemistry in relation to these compounds has been an area of interest. Casy and Pocha (1966) investigated the anomalous OH and +NH stretching frequencies in diastereoisomeric hydrochlorides of these compounds, providing insights into their stereochemical properties (Casy & Pocha, 1966). Tramontini, Angiolini, Fouquey, and Jacques (1973) determined the absolute and relative configuration of diastereomeric 1,3-amino-alcohols, contributing to the understanding of their stereochemical complexity (Tramontini et al., 1973).
Applications in Polymer Science
In the field of polymer science, Shen Xiao-don (1999) explored the use of 2, 3-dimethyl-2, 3-diphenylbutane, a structurally similar compound, as a free-radical initiator in crosslinking copolymerization of polymers and as a synergist for fireproofing agents in polyolefins (Shen Xiao-don, 1999).
Environmental Degradation Studies
Sielicki, Focht, and Martín (1978) investigated the microbial degradation of polystyrene and 1,3-diphenylbutane, providing insights into the environmental impact and biodegradation pathways of these compounds (Sielicki, Focht, & Martín, 1978).
Mechanism of Action
In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.ClH/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17;/h4-13,16,21H,14-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHOJMZRFAKSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
126-04-5 (Parent) | |
| Record name | alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
319.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2214-28-0 | |
| Record name | Benzeneethanol, α-[2-(dimethylamino)-1-methylethyl]-α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2214-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC26226 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why does 4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol undergo fragmentation when treated with cyanogen bromide, while its cyclic analog, β-1,3-dimethyl-4-phenyl-4-piperidinol, does not?
A1: The research paper [] demonstrates that this compound, an acyclic tertiary alcohol with a γ-hydroxy group relative to the amine, undergoes fragmentation when treated with cyanogen bromide. This reaction yields cis H/Ph 3-methyl-1,2-diphenylprop-2-ene. In contrast, the cyclic analog, β-1,3-dimethyl-4-phenyl-4-piperidinol, does not fragment under the same conditions. Instead, it forms an N-cyano derivative in low yield.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[2-(2-Chlorophenoxy)ethyl]benzimidazole](/img/structure/B1213130.png)
![6-oxo-6-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethoxy]hexanoic acid](/img/structure/B1213132.png)

![3-[[[3-(4-Methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1213134.png)
![N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1213135.png)
![5-(2,4-Dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1213140.png)
![6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1213141.png)
